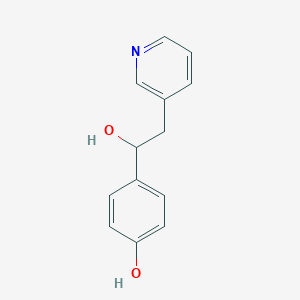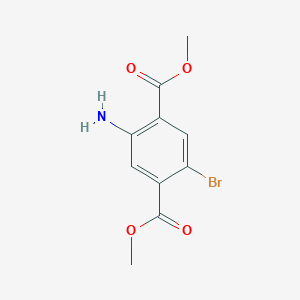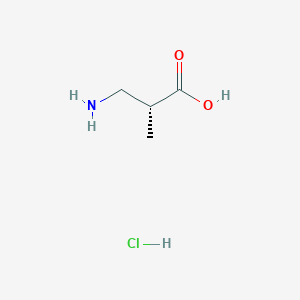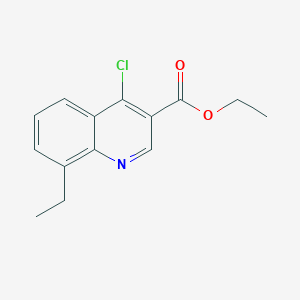
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
Overview
Description
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a compound that features a thiophene ring attached to a piperidine ring through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiophene ring is known for its aromatic properties, while the piperidine ring is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . For instance, some thiophene derivatives have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), a protein that regulates the cellular response to hypoxia .
Mode of Action
It’s worth noting that certain thiophene derivatives have been found to inhibit fih-1, which in turn activates hypoxia-inducible factor-α (hif-α), a transcription factor that plays a crucial role in the cellular response to hypoxia .
Biochemical Pathways
The inhibition of fih-1 by certain thiophene derivatives can lead to the activation of hif-α, which then induces a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Result of Action
The activation of hif-α through the inhibition of fih-1 can lead to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Biochemical Analysis
Biochemical Properties
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiophene ring can engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes. For instance, it has been observed that thiophene derivatives can inhibit enzymes such as kinases and proteases, which are crucial in regulating cellular functions . The carboxylic acid group can also form ionic bonds with amino acid residues in the active sites of enzymes, further modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds and ionic interactions with basic residues. These interactions can lead to the inhibition or activation of enzymes, depending on the context. For instance, the compound may inhibit proteases by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but its activity may diminish over time due to gradual degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects such as cytotoxicity, inflammation, or organ damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, the compound may affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or targeting signals . For example, the presence of a nuclear localization signal could direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, targeting signals for the mitochondria could facilitate its involvement in metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid typically involves the condensation of thiophene-2-carbonyl chloride with piperidine-4-carboxylic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine-4-carbinol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the piperidine moiety.
Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the thiophene moiety.
1-(Furan-2-carbonyl)-piperidine-4-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSBWQLPNNZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353978 | |
| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-34-8 | |
| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


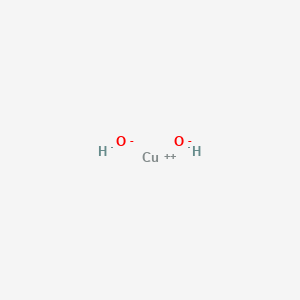
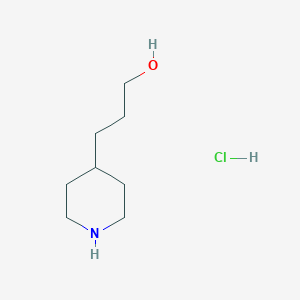
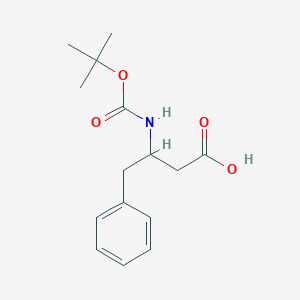
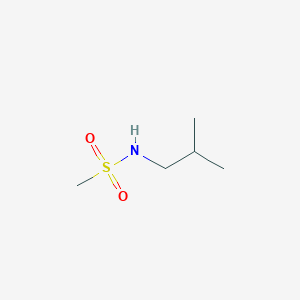
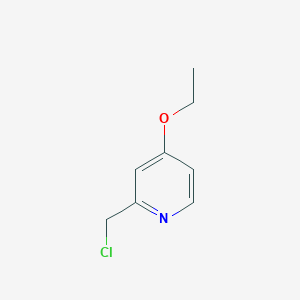
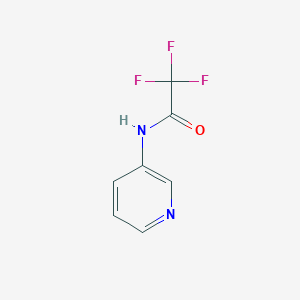

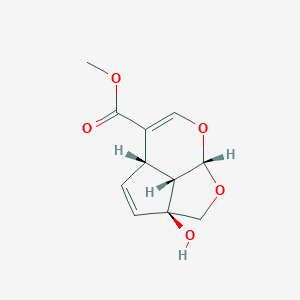
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
